molecular formula C18H13FN2O4 B2626398 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 953137-17-2

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2626398
CAS No.: 953137-17-2
M. Wt: 340.31
InChI Key: NGJBETRVDVKYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzodioxole Substituent

The 1,3-benzodioxole system consists of a benzene ring fused to a 1,3-dioxolane ring (five-membered ring with two oxygen atoms). The dioxolane ring adopts a near-planar conformation, with C–O bond lengths averaging $$ 1.36 \, \text{Å} $$ and O–C–O angles of $$ 105^\circ $$. The substitution pattern at position 5 of the benzodioxole ensures optimal electronic communication with the acetamide group.

Isoxazole Core

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing oxygen (position 1) and nitrogen (position 2). Key structural features include:

  • Bond lengths: $$ \text{C–O} = 1.36 \, \text{Å} $$, $$ \text{C–N} = 1.30 \, \text{Å} $$, and $$ \text{N–O} = 1.43 \, \text{Å} $$.
  • The 4-fluorophenyl group at position 5 introduces steric bulk and electron-withdrawing effects, while the methylene group at position 3 connects to the acetamide backbone.

Acetamide Linker

The acetamide group ($$ \text{CH}_2\text{CONH} $$) serves as a flexible spacer, enabling conformational adaptability between the benzodioxole and isoxazole units. The carbonyl ($$ \text{C=O} $$) bond length is $$ 1.23 \, \text{Å} $$, typical for amides, and the $$ \text{N–H} $$ bond forms a hydrogen bond with the benzodioxole oxygen in certain conformations.

Key Structural Interactions :

  • π-π Stacking : Between the benzodioxole and 4-fluorophenyl rings (distance: $$ 3.8–4.2 \, \text{Å} $$).
  • Hydrogen Bonding : $$ \text{N–H} \cdots \text{O} $$ interactions stabilize the amide linkage.

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this specific compound remain unpublished, structural analogs provide insights into its likely conformation. For example, the related compound 2-(5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide (PubChem CID 701694) crystallizes in a monoclinic system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 10.52 \, \text{Å}, b = 7.89 \, \text{Å}, c = 15.34 \, \text{Å}, \beta = 102.6^\circ $$.

Implications of Conformational Flexibility

The molecule’s ability to adopt multiple conformations may influence its binding affinity in biological systems. For instance, the antiplanar conformation optimizes interactions with planar enzymatic active sites, while the synclinal form enhances solubility via reduced aromatic stacking.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c19-12-3-1-11(2-4-12)16-8-14(21-25-16)9-18(22)20-13-5-6-15-17(7-13)24-10-23-15/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJBETRVDVKYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the isoxazole ring: This involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and isoxazole intermediates under conditions such as Pd-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several analogs documented in the evidence. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents/Functional Groups Yield (%) Melting Point (°C) Key Spectral Data (NMR/IR)
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (Target) Benzodioxole-acetamide 5-(4-Fluorophenyl)isoxazole N/A N/A Inferred from analogs (see below)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)-2-oxoacetamide (4q) Benzodioxole-oxoacetamide 4-Fluorophenyl N/A N/A $^1$H NMR (δ 7.35–7.10, Ar–H), C=O (1685 cm$^{-1}$)
N-(4-Fluorophenyl)-5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide (5c) Benzodioxole-dienamide 4-Fluorophenyl, conjugated diene 82 157–158 $^1$H NMR (δ 6.85–7.40, diene protons)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) Benzodioxole-acetamide Bromobenzyl-methylamine 63 N/A ESI-HRMS (m/z 452.05 [M+H]$^+$)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(adamantan-1-yl)-2-oxoacetamide (4s) Benzodioxole-oxoacetamide Adamantane N/A N/A $^13$C NMR (δ 28.5, adamantane CH$_2$)

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group (as in 4q and 5c) is associated with improved thermal stability (melting points >150°C) compared to non-fluorinated analogs .
  • Heterocyclic Variations : Isoxazole (target) vs. thiazole () or triazole () alters electronic profiles and solubility. Isoxazole’s electron-withdrawing nature may enhance binding to hydrophobic pockets .

Physicochemical and Spectral Data Analysis

  • Melting Points: Fluorinated benzodioxole derivatives (e.g., 5c: 157–158°C) show higher melting points than non-fluorinated counterparts, likely due to enhanced crystallinity from fluorine’s electronegativity .
  • Spectral Signatures :
    • IR Spectroscopy : C=O stretches in acetamide analogs (e.g., 4q: 1685 cm$^{-1}$) are consistent across derivatives .
    • $^1$H NMR : Aromatic protons in benzodioxole appear as doublets near δ 6.85–7.40, while isoxazole protons (target) are expected at δ 8.10–8.50 .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with an isoxazole derivative. This structural configuration is believed to enhance its pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various organic synthesis techniques to achieve the desired molecular architecture.

Anticancer Properties

This compound has shown promising anticancer activity in multiple studies. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The observed IC50 values were significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in some cases .

Table 1: Comparative IC50 Values of this compound and Doxorubicin

Cell LineIC50 (this compoundIC50 (Doxorubicin)
HepG22.38 µM7.46 µM
HCT1161.54 µM8.29 µM
MCF74.52 µM4.56 µM

The anticancer mechanisms of this compound include:

  • Inhibition of Angiogenesis : The compound has been shown to interfere with the formation of new blood vessels that tumors require for growth.
  • P-glycoprotein Inhibition : By inhibiting this efflux pump, the compound may enhance the intracellular concentration of chemotherapeutic agents, overcoming drug resistance .
  • Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2, suggesting a shift towards apoptosis in cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • A study conducted on HepG2 cells revealed that the compound significantly reduced cell viability through apoptosis induction mechanisms and cell cycle arrest at the G0/G1 phase.
  • Another investigation assessed its effects on HCT116 cells and found that it effectively inhibited cell migration and invasion, processes critical for metastasis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, further studies are necessary to evaluate its metabolic stability and potential toxicity profiles in vivo.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects?

  • Methodology : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) for IC₅₀ values .

Experimental Design

Q. How to design a stability study under physiological conditions?

  • Methodology : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours. Analyze degradation products via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

Q. What controls are essential in metabolic pathway studies?

  • Methodology : Include negative controls (hepatocytes without compound) and positive controls (e.g., verapamil for CYP3A4 inhibition). Use isotopically labeled analogs (e.g., ¹⁴C-acetamide) to track metabolites. Validate via UPLC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.